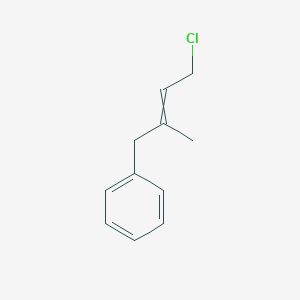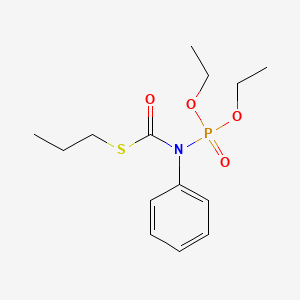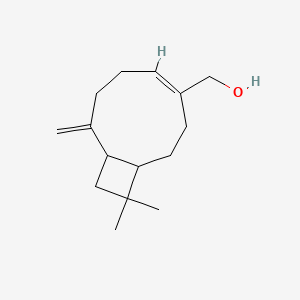
beta-Betulenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Betulenol: . It is a naturally occurring compound found in various plants and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Betulenol can be synthesized through various organic synthesis methods. One common approach involves the cyclization of squalene, a precursor in the biosynthesis of terpenoids . The reaction conditions typically include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, such as plants. Advanced extraction techniques, including hydrophilic interaction liquid chromatography and tandem mass spectrometry, are employed to isolate and purify this compound from plant materials .
Chemical Reactions Analysis
Types of Reactions: Beta-Betulenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce this compound, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups, using reagents such as halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Beta-Betulenol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of various terpenoids and other organic compounds.
Biology: In biological research, this compound is studied for its potential as an anti-inflammatory and antioxidant agent.
Medicine: this compound has been investigated for its potential therapeutic applications, including its anti-cancer properties.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other value-added products.
Mechanism of Action
The mechanism of action of beta-Betulenol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and apoptosis. It interacts with key enzymes and receptors, leading to the activation or inhibition of various biological processes .
Comparison with Similar Compounds
Beta-Caryophyllene: A sesquiterpene with anti-inflammatory and analgesic properties.
14-Hydroxy-9-epi-caryophyllene: A stereoisomer of beta-Betulenol with similar chemical properties but different biological activities.
This compound’s unique structure and diverse biological activities make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
50277-33-3 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
[(4E)-11,11-dimethyl-8-methylidene-4-bicyclo[7.2.0]undec-4-enyl]methanol |
InChI |
InChI=1S/C15H24O/c1-11-5-4-6-12(10-16)7-8-14-13(11)9-15(14,2)3/h6,13-14,16H,1,4-5,7-10H2,2-3H3/b12-6+ |
InChI Key |
MGIQTXDHQJGPEZ-WUXMJOGZSA-N |
Isomeric SMILES |
CC1(CC2C1CC/C(=C\CCC2=C)/CO)C |
Canonical SMILES |
CC1(CC2C1CCC(=CCCC2=C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


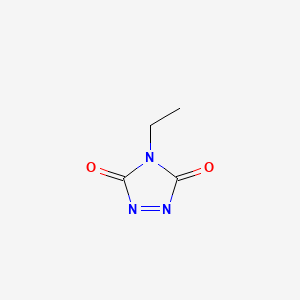
![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)

![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)
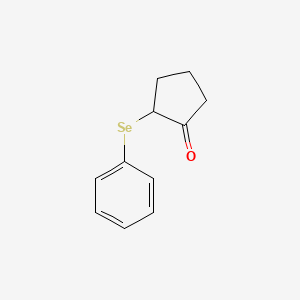
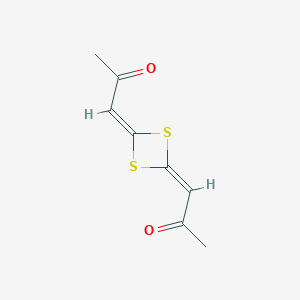
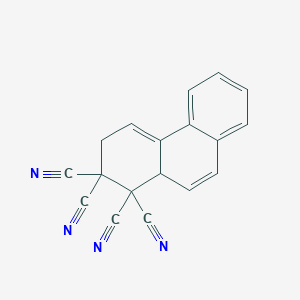
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)
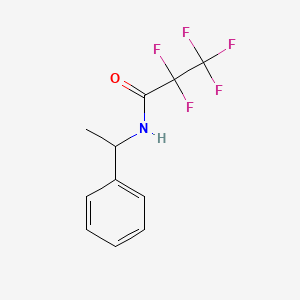
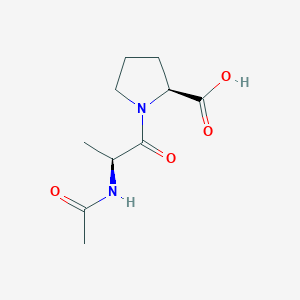
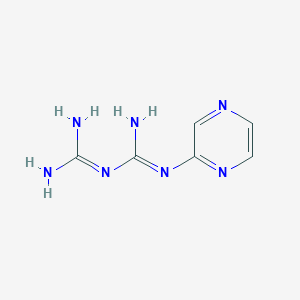
![Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate](/img/structure/B14655085.png)
